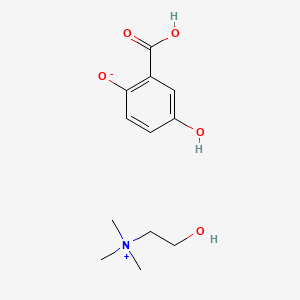

Choline 2,5-dihydroxybenzoate

Description

Genesis and Significance of Choline-Based Ionic Salts in Research

The development of choline-based ionic salts, which are a class of ionic liquids (ILs), stems from the growing demand for "green" chemicals and sustainable industrial processes. researchgate.net Ionic liquids are salts with low melting points (typically below 100 °C) that are explored as alternatives to volatile and often toxic organic solvents. nih.govakademiabaru.com Choline-based ILs have attracted significant attention because they are derived from renewable feedstocks, are atoxic, and possess favorable properties such as high thermal stability, low vapor pressure, and a strong capacity for dissolving various solutes. researchgate.netnih.gov

The significance of these salts lies in their biocompatibility, biodegradability, and low toxicity. nih.gov Choline (B1196258) itself is a water-soluble essential nutrient vital for cellular membrane structure and function. americanpharmaceuticalreview.com When combined with various anions, particularly those derived from natural sources like organic acids or amino acids, the resulting salts are often considered more environmentally benign than traditional ILs made with imidazolium (B1220033) or pyridinium (B92312) cations. mdpi.com This has led to their application in diverse fields, including:

Biomedical and Pharmaceutical Applications : Due to their biocompatible nature, they are used in drug delivery systems to enhance the solubility and skin penetration of active pharmaceutical ingredients (APIs). nih.gov

Biopolymer Processing : They have shown an excellent ability to dissolve biopolymers like cellulose (B213188) and lignin (B12514952) under mild conditions, which is significant for biofuel production and biorefining. researchgate.net

Extraction of Bioactive Compounds : Choline-based solvents, including deep eutectic solvents (DES), are effective for extracting polyphenols and other natural products from plant materials. nih.govresearchgate.net

Biochemical Purification : They are used to form aqueous two-phase systems (ATPS) for the downstream processing and purification of proteins and other biopharmaceuticals. americanpharmaceuticalreview.comua.pt

Overview of 2,5-Dihydroxybenzoic Acid (Gentisic Acid) as a Phenolic Moiety

2,5-Dihydroxybenzoic acid, commonly known as gentisic acid, is a dihydroxybenzoic acid that occurs naturally in numerous plants, including citrus fruits and grapes. mdpi.com It is also recognized as a minor, active metabolite of aspirin. The phenolic structure of gentisic acid, with two hydroxyl groups on the benzene (B151609) ring, is responsible for its significant biological activities.

Research has extensively documented its properties, which include:

Antioxidant Activity : Gentisic acid is an effective antioxidant. mdpi.com The number and position of hydroxyl groups on the benzene ring influence its ability to scavenge free radicals; studies have shown that the ortho and para positioning of these groups, as seen in gentisic acid, contributes to strong activity against superoxide (B77818) radicals. nih.gov

Anti-inflammatory and Antirheumatic Effects : It has demonstrated anti-inflammatory and antirheumatic properties, which is consistent with its role as a metabolite of salicylic (B10762653) acid. mdpi.com

Biochemical Applications : In laboratory settings, it is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Furthermore, recent studies have explored polymers of 2,5-dihydroxybenzoic acid for their ability to induce the formation of 3D cell structures (spheroids), which are valuable models for testing anticancer drugs. researchgate.net

Table 1: Physicochemical Properties of 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

| Property | Value |

|---|---|

| CAS Number | 490-79-9 |

| Molecular Formula | C7H6O4 |

| Molar Mass | 154.12 g/mol |

| Melting Point | ~205 °C |

| Appearance | White to light beige crystalline powder |

| Solubility | Soluble in water and alcohols |

Research Trajectory and Interdisciplinary Interest in Choline 2,5-Dihydroxybenzoate (B8804636)

The research trajectory for Choline 2,5-dihydroxybenzoate is driven by the principle of "task-specific" ionic liquid design, where the cation and anion are chosen to impart desired functionalities. The strategy involves pairing the non-toxic, biocompatible cholinium cation with a bioactive anion like gentisate. This approach aims to create novel compounds with enhanced properties or new applications.

A key area of investigation is the enhancement of the physicochemical properties of bioactive compounds. For instance, converting phenolic acids into cholinium salts has been shown to dramatically increase their water solubility—often by several orders of magnitude—while maintaining or even improving their antioxidant and anti-inflammatory activities. nih.govresearchgate.net This is highly advantageous for formulating these compounds into aqueous systems for pharmaceutical or cosmetic use. nih.gov

The interdisciplinary interest in this compound is evident from its specific applications. Research has identified "choline gentisate" ([Ch][Gen]) as a component in the development of aqueous two-phase systems (ATPS). americanpharmaceuticalreview.comua.ptresearchgate.net These systems are used for the purification of high-value biopharmaceuticals, such as antibodies. americanpharmaceuticalreview.comua.pt This application highlights the compound's role in bridging several scientific fields:

Green Chemistry : Utilizing a benign and biodegradable solvent system for industrial processes.

Biotechnology and Pharmaceutical Science : Developing more efficient and cost-effective methods for the downstream processing of protein-based drugs. americanpharmaceuticalreview.com

Biochemistry : Studying the interactions between ionic liquids and complex biomolecules like proteins to maintain their stability and integrity during purification. americanpharmaceuticalreview.com

The trajectory suggests a continued focus on designing similar ionic salts where the biological activity of the anion is complemented by the benign nature of the cholinium cation, opening possibilities for new materials in healthcare and sustainable technology.

Structure

2D Structure

Properties

CAS No. |

93857-07-9 |

|---|---|

Molecular Formula |

C12H19NO5 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-carboxy-4-hydroxyphenolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H6O4.C5H14NO/c8-4-1-2-6(9)5(3-4)7(10)11;1-6(2,3)4-5-7/h1-3,8-9H,(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

DBIKXMHOALQSFK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC(=C(C=C1O)C(=O)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Choline 2,5 Dihydroxybenzoate

Ionic Salt Synthesis Strategies for Choline (B1196258) 2,5-Dihydroxybenzoate (B8804636)

The synthesis of choline 2,5-dihydroxybenzoate as an ionic salt is primarily approached through two common strategies: neutralization and metathesis. These methods are foundational in the creation of ionic liquids (ILs) and allow for the combination of the choline cation with the 2,5-dihydroxybenzoate anion. The selection of the synthetic route often depends on the availability and cost of the precursor materials, as well as the desired purity of the final product.

Neutralization and Metathesis Reactions in Choline Salt Formation

Neutralization and metathesis represent the most direct and widely employed routes for synthesizing choline-based salts. mdpi.com

Neutralization Reaction: This is an acid-base reaction that is often straightforward and yields high-purity products with water as the primary byproduct. mdpi.com For the synthesis of this compound, this would involve reacting a choline base, such as choline hydroxide (B78521), with 2,5-dihydroxybenzoic acid (also known as gentisic acid). The hydroxide ion of the choline base reacts with the acidic proton from the carboxylic acid group of 2,5-dihydroxybenzoic acid. The resulting product is the this compound salt, and the byproduct is water, which can be removed under reduced pressure. mdpi.comacs.org This method has been successfully used to synthesize a series of choline carboxylate ionic liquids by reacting choline hydroxide with various carboxylic acids like acetic, propanoic, and butanoic acids. acs.org

Metathesis Reaction: Also known as an ion exchange or double displacement reaction, metathesis is another common strategy. mdpi.com This process typically involves reacting a choline salt, most commonly choline chloride, with a salt of the desired anion. For instance, choline chloride could be reacted with a metal salt of 2,5-dihydroxybenzoate, such as sodium or potassium 2,5-dihydroxybenzoate. This reaction results in the desired this compound and a salt byproduct (e.g., sodium chloride), which often precipitates from the reaction mixture and can be removed by filtration. mdpi.comrsc.org The choice of solvent is crucial in this process to facilitate the precipitation of the byproduct salt, driving the reaction to completion. Ethanol (B145695) or methanol (B129727) are commonly used for this purpose. rsc.org Electrodialysis metathesis is a more advanced technique that can also be used to produce choline salts with high purity. researchgate.net

Choline Derivatives in Ionic Liquid Synthesis

Choline, being a biocompatible and readily available quaternary ammonium (B1175870) salt, is a highly attractive building block for the synthesis of "green" or biocompatible ionic liquids. mdpi.comresearchgate.net Its derivatives are widely used as the cationic component, paired with a diverse range of anions to create ILs with tailored properties. researchgate.netnih.gov The synthesis of these ILs often begins with a common choline precursor, like choline chloride or choline hydroxide. mdpi.commdpi.com

Researchers have successfully synthesized a wide array of choline-based ionic liquids by pairing the cholinium cation with various organic and inorganic anions. These include simple carboxylates, amino acids, and sulfonylamides. acs.orgnih.govmdpi.com The synthesis of choline-based amino acid ionic liquids (AAILs), for example, has been achieved by reacting choline chloride and an amino acid in a potassium hydroxide-ethanol solution. mdpi.com This versatility allows for the fine-tuning of the resulting ionic liquid's physical and chemical properties, such as viscosity, thermal stability, and solubility. nih.gov

| Cation | Anion | Abbreviation/Common Name | Synthetic Method Mentioned |

|---|---|---|---|

| Choline | Acetate (B1210297) | [Ch][OAc] | Neutralization |

| Choline | Propanoate | [Ch][Pro] | Neutralization |

| Choline | Histidine | [Ch][His] | Metathesis/Base-Assisted |

| Choline | Nitrate | Cho-NO₃ | Neutralization or Metathesis |

| Choline | Geranate | CAGE | Neutralization/Metathesis |

Deep Eutectic Solvent Formulations Involving Dihydroxybenzoic Acids

Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com Choline chloride is the most common HBA used in the formulation of DESs. dergipark.org.tr

Type III DESs, the most extensively studied category, are formed by mixing a quaternary ammonium salt like choline chloride with an HBD, which can include amides, polyols, and carboxylic acids. acs.orgtandfonline.com Various hydroxybenzoic acids and their derivatives have been successfully used as HBDs to form DESs. acs.org These solvents are noted for being economical, often biodegradable, and relatively simple to prepare by gently heating and stirring the components until a homogeneous liquid is formed. tandfonline.comjapsonline.com

While a DES specifically pairing choline chloride with 2,5-dihydroxybenzoic acid is not prominently featured in the reviewed literature, closely related systems have been synthesized. For example, a novel DES was prepared from a 2:1 molar ratio of choline chloride and 2,3-dihydroxybenzoic acid. nih.gov Similarly, other studies have investigated DESs formed with 3,4-dihydroxybenzoic acid and other phenolic compounds. acs.orguliege.be The formation of these DESs relies on the strong hydrogen bonding interactions between the chloride ion from choline chloride and the hydroxyl and carboxyl groups of the dihydroxybenzoic acid. japsonline.com This establishes a clear precedent for the successful formation of a DES using choline chloride and 2,5-dihydroxybenzoic acid.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

|---|---|---|

| Choline Chloride | Urea | 1:2 |

| Choline Chloride | Malonic Acid | 1:1 |

| Choline Chloride | Gallic Acid | 1:2 |

| Choline Chloride | 2,3-Dihydroxybenzoic Acid | 2:1 |

| Choline Chloride | Acetic Acid | 1:2 |

| Choline Chloride | Sorbitol | 4:1 |

Mechanistic Investigations and Biological Roles of Choline and Dihydroxybenzoate Moieties

Biological Functions of the Choline (B1196258) Cation

The choline cation, a quaternary ammonium (B1175870) compound, is an essential nutrient with a multifaceted role in human physiology. Its biological significance extends from being a fundamental structural component of cell membranes to participating in crucial metabolic pathways. Choline's functions are integral to maintaining cellular integrity, facilitating neurotransmission, and supporting methyl group metabolism.

Choline is a vital precursor for the synthesis of major phospholipids (B1166683), particularly phosphatidylcholine (PC) and sphingomyelin (B164518), which are essential for the structural integrity of all cell membranes. nih.govmdpi.com PC is the most abundant phospholipid in mammalian membranes, accounting for roughly half of the total cellular phospholipids. aocs.orgnih.gov The cylindrical shape of PC is crucial for maintaining the bilayer structure and function of membranes. aocs.org

The primary pathway for PC synthesis is the CDP-choline pathway, which takes place in the endoplasmic reticulum. aocs.orgnih.gov This process involves the phosphorylation of choline, its conversion to CDP-choline, and finally the transfer of the phosphocholine (B91661) head group to diacylglycerol. aocs.orgyoutube.com

The composition of phospholipids, influenced by the availability of choline, directly impacts membrane dynamics. The fatty acid tails of phospholipids determine the fluidity of the membrane. khanacademy.org For instance, membranes with a higher proportion of unsaturated fatty acids are more fluid at lower temperatures. khanacademy.org The presence of phosphatidylcholine is critical for maintaining the appropriate fluidity and permeability of the membrane, which is essential for the function of membrane-bound proteins and for cellular processes such as cell signaling and transport. mdpi.com

Interactive Data Table: Key Enzymes in Choline-Related Phospholipid Synthesis

| Enzyme | Pathway | Function | Cellular Location |

| Choline Kinase | CDP-choline pathway | Phosphorylates choline to phosphocholine. aocs.org | Cytosol |

| CTP:phosphocholine cytidylyltransferase | CDP-choline pathway | Converts phosphocholine to CDP-choline. aocs.org | Nucleus and Cytosol |

| Choline/ethanolamine phosphotransferase | CDP-choline pathway | Transfers phosphocholine to diacylglycerol to form phosphatidylcholine. nih.gov | Endoplasmic Reticulum and Golgi Apparatus |

| Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) | Alternative PC synthesis | Methylates phosphatidylethanolamine to form phosphatidylcholine. aocs.org | Endoplasmic Reticulum |

Choline plays a critical role in methyl group metabolism, a series of biochemical reactions essential for the synthesis of numerous compounds and for epigenetic regulation. mdpi.commdpi.com Choline serves as a major source of methyl groups through its oxidation to betaine (B1666868). nih.govmdpi.com

The primary function of betaine in methyl metabolism is to donate a methyl group to homocysteine, converting it to methionine, in a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). mdpi.comnih.govresearchgate.net This reaction is a key component of the methionine cycle. youtube.com

Methionine is then converted to S-adenosylmethionine (SAM), which is the universal methyl donor for a vast array of methylation reactions in the body. mdpi.comresearchgate.net These reactions include the methylation of DNA and histones, which are crucial for epigenetic gene regulation, as well as the synthesis of creatine, carnitine, and epinephrine. mdpi.commdpi.com

The availability of dietary choline can therefore significantly impact the cellular methylation capacity. When folate levels are low, the BHMT pathway becomes a particularly important source of methionine and SAM. nih.gov A deficiency in choline can lead to decreased SAM levels and an accumulation of S-adenosylhomocysteine, which can inhibit methyltransferase enzymes. mdpi.com

Interactive Data Table: Key Molecules in Choline-Dependent Methyl Group Transfer

| Molecule | Role | Significance |

| Choline | Precursor to betaine | Essential nutrient for methyl metabolism. nih.gov |

| Betaine | Methyl donor | Donates a methyl group to homocysteine. mdpi.com |

| Homocysteine | Methyl acceptor | Converted to methionine. Elevated levels are a risk factor for various diseases. |

| Methionine | Precursor to SAM | Essential amino acid. |

| S-adenosylmethionine (SAM) | Universal methyl donor | Required for numerous methylation reactions, including DNA and histone methylation. mdpi.com |

| Betaine-homocysteine S-methyltransferase (BHMT) | Enzyme | Catalyzes the transfer of a methyl group from betaine to homocysteine. nih.gov |

Choline and its metabolites are crucial for maintaining cellular homeostasis and for mounting an effective response to cellular stress. A key organelle involved in these processes is the endoplasmic reticulum (ER), which is central to protein and lipid synthesis. nih.govnih.gov

Perturbations in ER function can lead to a condition known as ER stress, which triggers the unfolded protein response (UPR). nih.govmdpi.com The UPR is a signaling pathway that aims to restore ER homeostasis, but if the stress is prolonged or severe, it can lead to apoptosis (programmed cell death). nih.govnih.gov

Choline deficiency has been shown to induce ER stress. nih.govnih.gov This is, in part, due to the role of phosphatidylcholine in maintaining the integrity of the ER membrane. A lack of PC can impair protein folding and transport, leading to an accumulation of unfolded proteins in the ER. nih.gov

Furthermore, some studies suggest that choline can modulate the UPR. For example, in the context of cardiac hypertrophy, choline has been shown to activate the mitochondrial unfolded protein response (UPRmt), which helps to preserve mitochondrial function under stress. nih.gov This suggests that adequate choline levels are important for cellular adaptation to stress and for preventing stress-induced cell death.

Antioxidant Properties and Bioactivity of 2,5-Dihydroxybenzoic Acid

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a phenolic acid that exhibits significant antioxidant properties. researchgate.netmdpi.com Its ability to counteract oxidative stress is attributed to its chemical structure and its capacity to modulate cellular signaling pathways involved in the antioxidant response.

The antioxidant activity of 2,5-dihydroxybenzoic acid is primarily due to the presence of two hydroxyl (-OH) groups attached to its aromatic ring. nih.govnih.gov These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. rsc.org

The mechanism of free radical scavenging by dihydroxybenzoic acids can occur through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). rsc.orgresearchgate.netresearchgate.net In non-polar environments, the HAT mechanism is predominant, where a hydrogen atom from one of the phenolic hydroxyl groups is directly transferred to a free radical. rsc.orgresearchgate.net In aqueous solutions at physiological pH, the SET mechanism, specifically from the di-anionic form of the molecule, is thought to be the major contributor to its peroxyl radical scavenging activity. rsc.orgresearchgate.net

The position of the hydroxyl groups on the benzene (B151609) ring is crucial for the antioxidant efficacy. nih.govresearchgate.net In 2,5-dihydroxybenzoic acid, the hydroxyl groups are in a para position relative to each other, which allows for the delocalization and stabilization of the resulting phenoxyl radical through resonance. nih.gov This resonance stabilization makes the donation of a hydrogen atom more favorable, thus enhancing its antioxidant capacity. nih.gov Studies have shown that dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions exhibit higher antioxidant activity compared to those with hydroxyl groups in the meta position. nih.govnih.gov

Beyond its direct free radical scavenging activity, 2,5-dihydroxybenzoic acid can also exert its antioxidant effects by modulating intracellular signaling pathways that regulate the cellular response to oxidative stress. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. mdpi.com In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. mdpi.comnih.gov This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD). mdpi.com

Mechanistic Studies of Related Dihydroxybenzoate Conjugates

Interaction of 2,4-Dihydroxybenzoate Conjugates with Parasitic Mitochondria

Trypanosomes, the parasites responsible for African trypanosomiasis, possess a single mitochondrion that is essential for their survival and involved in critical cellular functions like energy metabolism. sci-hub.se This makes the parasite's mitochondrion an attractive target for chemotherapeutic drugs. sci-hub.se Research has focused on boosting the trypanocidal activity of compounds like 2,4-dihydroxybenzoic acid (2,4-DHBA) by conjugating them with lipophilic cations (LCs) such as triphenylphosphonium and quinolinium, which facilitate their transport across the inner mitochondrial membrane to reach their target. acs.orgnih.gov

These conjugated compounds have shown significantly improved potency, with some demonstrating trypanocidal activity in the low nanomolar range against various strains of African trypanosomes, including Trypanosoma brucei brucei and T. congolense. acs.orgnih.gov The potency of these conjugates was enhanced by at least 200-fold, and in some cases over 10,000-fold, compared to the parent 2,4-DHBA compound. acs.orgnih.gov

Table 1: Activity of 2,4-DHBA and its Conjugates against Trypanosome Alternative Oxidase (TAO)

| Compound | IC₅₀ against rTAO (µM) | Fold Increase in Potency vs. Wild-Type |

|---|---|---|

| 2,4-DHBA | 120 | N/A |

| SHAM | 5.93 | N/A |

| Compound 6e | 1.46 | 2.6 (P=0.0001) |

| Compound 10e | 1.36 | Not specified |

Data sourced from scientific studies on trypanocidal compounds. sci-hub.se

Role of 2,3-Dihydroxybenzoate as a Precursor in Siderophore Biosynthesis

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a crucial precursor in the biosynthesis of a class of iron-chelating molecules known as catechol-type siderophores. frontiersin.org Siderophores are synthesized by microorganisms to scavenge ferric iron (Fe³⁺), an essential nutrient, from their environment where it has extremely limited bioavailability. frontiersin.orgmdpi.com

One of the most well-studied siderophores derived from 2,3-DHBA is enterobactin (B1671361), produced by E. coli. mdpi.com The biosynthesis of enterobactin is a multi-step process involving several enzymes encoded by the ent gene cluster. nih.govresearchgate.net The pathway begins with chorismate, a key intermediate in the shikimate pathway. frontiersin.orgnih.gov A series of enzymes, including EntC (isochorismate synthase), EntB (isochorismatase), and EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase), catalyze the conversion of chorismate to 2,3-DHBA. frontiersin.orgresearchgate.net

Once synthesized, 2,3-DHBA is activated by the enzyme EntE, a 2,3-dihydroxybenzoate-AMP ligase, which prepares it for attachment to a nonribosomal peptide synthetase (NRPS) assembly line. frontiersin.orgmdpi.comresearchgate.net The NRPS machinery, composed of enzymes like EntB and EntF, then condenses three molecules of activated 2,3-DHBA with three molecules of L-serine to form the final enterobactin molecule. frontiersin.org

Similarly, in the marine bacterium Vibrio anguillarum, chromosome-mediated 2,3-DHBA serves as a precursor for the plasmid-mediated siderophore anguibactin. nih.gov In Brucella abortus, 2,3-DHBA is the only described siderophore, and its production is stimulated by the presence of erythritol (B158007) under low-iron conditions, which involves increased transcription of the dhbCEBA operon. nih.govlsu.edu The synthesis of myxochelins, another class of catechol siderophores, also involves the linkage of 2,3-DHBA units to L-lysine by an NRPS enzyme. nih.gov

Table 2: Key Enzymes in the Biosynthesis of 2,3-DHBA from Chorismate

| Enzyme | Gene | Function |

|---|---|---|

| Isochorismate synthase | entC | Converts chorismate to isochorismate |

| Isochorismatase | entB | Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate |

| 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | entA | Converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB) |

| 2,3-dihydroxybenzoate-AMP ligase | entE | Activates 2,3-DHBA by adenylation |

This table outlines the initial enzymatic steps in the enterobactin biosynthesis pathway. frontiersin.orgnih.govresearchgate.net

Photostability and Degradation Kinetics of Choline-Based Compounds

The stability of chemical compounds, including their sensitivity to light (photostability) and their degradation over time, is a critical factor in their application. For choline-based compounds, understanding these properties is essential.

The degradation of choline itself is an extensive metabolic process. nih.govnih.gov In biological systems, choline is oxidized to betaine aldehyde by the enzyme choline oxidase, which is then converted to betaine by betaine aldehyde dehydrogenase. youtube.com A significant portion of administered choline is oxidized to betaine. mdpi.com Another degradation pathway is catalyzed by the enzyme choline trimethylamine-lyase (CutC), which breaks down choline into trimethylamine (B31210) (TMA) and acetaldehyde. nih.gov Mechanistic studies using quantum and molecular mechanics have detailed this reaction, showing it starts with a hydrogen atom transfer, followed by a stepwise 1,2-migration of the TMA group. nih.gov

The kinetics of choline and its metabolites can be tracked in plasma over time. After a single dose of a choline source, concentrations of choline and its metabolites like betaine, dimethylglycine (DMG), and trimethylamine N-oxide (TMAO) can be measured at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) to establish concentration-time profiles. nih.gov For example, upon intake of choline bitartrate, plasma betaine levels show a significant increase over time. nih.gov

Table 3: Plasma Concentration of Betaine After Choline Bitartrate Intake

| Time (hours) | Baseline-Corrected Betaine Concentration (µM) (Mean ± SEM) |

|---|---|

| 0 | 0.00 ± 0.00 |

| 0.5 | 1.93 ± 0.81 |

| 1 | 7.94 ± 1.83 |

| 2 | 16.41 ± 2.65 |

| 4 | 16.51 ± 2.16 |

| 8 | 10.51 ± 1.54 |

| 12 | 7.18 ± 1.07 |

| 24 | 3.39 ± 0.63 |

Data represents the mean change from baseline in plasma betaine concentrations in healthy volunteers after a single dose of choline bitartrate. nih.gov

Emerging Research Paradigms and Applied Scientific Investigations

Choline (B1196258) 2,5-Dihydroxybenzoate (B8804636) in Advanced Materials and Formulations

Choline 2,5-dihydroxybenzoate is a salt formed from choline, a quaternary ammonium (B1175870) compound, and 2,5-dihydroxybenzoic acid. ontosight.ai This composition gives the compound unique characteristics, such as water solubility and antioxidant properties, making it a subject of interest in advanced materials science and pharmaceutical formulations. ontosight.ai

The unique properties of this compound make it a promising candidate for the development of novel drug delivery systems. ontosight.ai Its choline component enhances water solubility and offers biological compatibility, while the 2,5-dihydroxybenzoate anion contributes antioxidant capabilities. ontosight.ai Choline-based ionic liquids (ILs) are increasingly investigated in pharmaceutical research for their potential as solubilizers, skin penetration enhancers, and stabilizers for poorly soluble active pharmaceutical ingredients (APIs). nih.gov

The application of choline-based ILs extends to various delivery routes, including transdermal, topical, and oral methods. nih.gov For instance, research into graft copolymers incorporating a choline-based ionic liquid has demonstrated their potential as carriers for dual-drug delivery systems, designed to combat drug-resistant strains. nih.govresearchgate.net These systems can be engineered to release significant amounts of drugs, with the release rates adjustable based on the copolymer's specific structure. nih.gov The inherent biocompatibility, biodegradability, and low toxicity of the choline cation are key advantages driving this research. nih.gov

Ionic liquids (ILs) are organic salts with melting points typically below 100 °C, composed of organic cations and various anions. nih.gov In recent years, a focus on "bio-ILs" has emerged, which are designed using biocompatible materials to ensure safety for biomedical applications. nih.gov Choline is a particularly promising cation for preparing these bio-ILs due to its established biocompatibility, biodegradability, and lower toxicity compared to other common IL cations. nih.govnih.gov The U.S. Food and Drug Administration (FDA) lists choline as "generally regarded as safe" (GRAS). nih.gov

The design of biocompatible ILs involves pairing benign cations like cholinium with anions derived from materials such as amino acids, fatty acids, or other organic acids. nih.govresearchgate.net This approach aims to mitigate the environmental and toxicity concerns associated with earlier generations of ionic liquids. nih.govresearchgate.net These biocompatible ILs have shown potential in a wide range of pharmaceutical applications, including improving the solubility and stability of drugs and enhancing their pharmacokinetic properties. nih.govresearchgate.net

| Advantage | Description | Source |

|---|---|---|

| Biocompatibility | The choline cation is an essential nutrient and is considered safe for biological systems. | nih.govnih.gov |

| Biodegradability | Choline-based compounds are readily broken down in biological systems, reducing environmental persistence. | nih.govresearchgate.net |

| Low Toxicity | Demonstrates lower toxicity compared to ILs based on imidazolium (B1220033), phosphonium, or other cationic moieties. | nih.govnih.gov |

| Tunable Properties | Physicochemical properties can be finely tuned by pairing the choline cation with different functional anions. | researchgate.net |

| Enhanced Solubility | Can be used as solvents or co-solvents to increase the solubility of poorly water-soluble drug compounds. | ontosight.airesearchgate.net |

Applications in Analytical Chemistry Research

This compound has been explored as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. ontosight.ai The anionic component, 2,5-dihydroxybenzoic acid (DHB), is one of the most popular and widely used organic matrices in MALDI-MS. nih.govmdpi.com Its suitability stems from its strong absorption at the UV laser wavelengths (typically 337 or 355 nm) used in MALDI instruments, a property conferred by its aromatic ring system. mdpi.com

While solid matrices like DHB are effective, they can present challenges, particularly in the analysis of small molecules (≤500 Da), due to interference from matrix-related ions in the low mass-to-charge (m/z) region. nih.gov To overcome this and improve analytical performance, ionic liquid matrices (ILMs) have been developed. An ILM is formed by combining a standard matrix acid with an organic base. A study on 2,5-dihydroxybenzoic acid butylamine (B146782) (DHBB), an ionic liquid matrix analogous to this compound, highlighted several key advantages over its solid counterpart. uu.nl

The vacuum-stable liquid nature of ILMs leads to a more homogenous sample preparation, which significantly enhances shot-to-shot reproducibility. uu.nl Research has shown that replacing solid DHB with the ionic liquid DHBB can cut the relative standard deviation of intensity values in half. uu.nl Furthermore, ILMs like DHBB can reduce the extent of MALDI-induced fragmentation of labile molecules, such as certain glycans, and have demonstrated broad applicability for analyzing diverse biomolecules including peptides, proteins, and polymers. uu.nl The use of binary matrices, which combine two different matrix compounds, has also been explored to improve performance and reduce interference. nih.gov

| Property | Solid Matrix (e.g., 2,5-DHB) | Ionic Liquid Matrix (e.g., DHBB) | Source |

|---|---|---|---|

| Physical State | Crystalline solid | Vacuum-stable liquid | uu.nl |

| Sample Homogeneity | Can form heterogeneous crystals ("sweet spots") | Provides a more uniform and consistent sample spot | uu.nl |

| Reproducibility | Lower shot-to-shot and spot-to-spot reproducibility | Significantly enhanced reproducibility | uu.nl |

| Analyte Fragmentation | Can induce fragmentation in labile molecules | Reduced fragmentation of sensitive analytes like monosialylated glycans | uu.nl |

| Low Mass Interference | Can generate significant background noise in the low m/z region | Can offer a cleaner background, though this is matrix-dependent | nih.gov |

Interdisciplinary Research involving this compound

The 2,5-dihydroxybenzoate component of the title compound belongs to the family of phenolic compounds, which are a vast group of secondary metabolites naturally occurring in plants. nih.govnih.gov These compounds feature one or more aromatic rings with hydroxyl groups and are recognized for their antioxidant properties. nih.gov Research has identified various phenolic acids, including dihydroxybenzoic acid isomers, in botanical extracts. For example, HPLC analysis of cuttings from Protea cynaroides identified 3,4-dihydroxybenzoic acid, showing its concentration increased during root formation, suggesting it may act as an endogenous regulator in the plant. researchgate.net

The extraction of these valuable phenolic compounds from plant matter is a significant area of interdisciplinary research. Traditional extraction methods often use organic solvents like methanol (B129727). researchgate.net However, there is a growing interest in "green" solvents, such as natural deep eutectic solvents (NaDES), many of which are choline-based. mdpi.com Systems using choline chloride combined with hydrogen bond donors like malic acid, glycerol, or lactic acid have been effectively used to extract phenolic compounds from various medicinal plants and agricultural biomass. researchgate.netnih.govnih.gov The detection and quantification of compounds like dihydroxybenzoic acid in these extracts are typically performed using techniques such as high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net This connects the fields of natural product chemistry, analytical science, and green chemistry, where the components of this compound are of significant interest.

Characterization of Metabolic Markers in Microbial Symbiosis

The investigation of this compound in the context of microbial symbiosis involves understanding the metabolic roles of its constituent parts: choline and 2,5-dihydroxybenzoate (also known as gentisic acid). Choline is a crucial nutrient involved in various metabolic pathways within both hosts and their microbial symbionts. Gut microbiota, for instance, can metabolize choline into trimethylamine (B31210) (TMA), which is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to various host physiological processes. The availability and metabolism of choline can, therefore, influence the composition and function of the microbial community.

2,5-dihydroxybenzoic acid is a phenolic compound found in various plants and is also a metabolite produced by microorganisms. nih.gov It is recognized as a human and fungal metabolite. nih.gov Microbial communities within symbiotic relationships, such as in the gut or soil, can produce or degrade dihydroxybenzoic acids as part of their metabolic processing of complex organic matter. These compounds can act as signaling molecules or intermediates in broader metabolic networks. The characterization of 2,5-dihydroxybenzoate as a metabolic marker would involve tracking its presence and concentration to understand specific microbial activities or host-microbe interactions. While research on the combined choline salt is still emerging, the individual components serve as established markers for distinct metabolic activities within microbial ecosystems.

Deep Eutectic Solvents as Green Catalysts in Organic Transformations

This compound is a type of ionic liquid that can be classified as a Deep Eutectic Solvent (DES). DESs are gaining significant attention as environmentally friendly alternatives to traditional volatile organic solvents. nih.govresearchgate.net They are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt like choline chloride, with a hydrogen bond donor (HBD), which can include alcohols, amides, or carboxylic acids like 2,5-dihydroxybenzoic acid. nih.govmdpi.com

The resulting eutectic mixture has a melting point significantly lower than its individual components and possesses unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. researchgate.netmdpi.com These characteristics make choline-based DESs excellent media for various chemical and enzymatic reactions. nih.govresearchgate.net They have been shown to enhance reaction rates and improve the stability of biocatalysts, such as enzymes. nih.govresearchgate.net For instance, in lipase-catalyzed transformations, choline-based DESs can act not only as solvents but also as stabilizers for the enzyme, sometimes exhibiting surfactant-like properties that improve substrate availability in biphasic systems. researchgate.net The use of a DES derived from choline and 2,5-dihydroxybenzoic acid would be explored for its potential to catalyze organic transformations, such as esterification or epoxidation, offering a "green" reaction medium derived from renewable sources. nih.govmdpi.com

Below is a table summarizing various choline chloride-based DESs and their applications, illustrating the versatility of this class of solvents.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Notable Application/Finding |

| Choline Chloride | Glycerol | 1:2 | Enhanced β-galactosidase activity. researchgate.net |

| Choline Chloride | Urea | 1:2 | Used as a chemical penetration enhancer for drug delivery. researchgate.net |

| Choline Chloride | Malonic Acid | - | Effective solvent for the synthesis of hydrazones. mdpi.com |

| Choline Chloride | Fructose | - | Showed the highest capacity for extracting phenolic compounds. mdpi.com |

| Choline Chloride | Xylitol | - | Used in the chemo-enzymatic epoxidation of linseed oil. nih.gov |

Exploration of Functional Modulators and Receptor Interactions (related to 2,5-dihydroxybenzoate)

The 2,5-dihydroxybenzoate component of the compound is a key area of interest for its potential interactions with biological receptors. As a dihydroxybenzoic acid, it belongs to a class of compounds known to exhibit a range of biological activities. The exploration of its function as a modulator involves investigating its ability to bind to and alter the activity of specific receptors, such as G protein-coupled receptors (GPCRs) or ligand-gated ion channels. nih.govmdpi.com

One major area of research for functional modulators is the γ-aminobutyric acid (GABA) receptor system, the primary inhibitory neurotransmitter system in the central nervous system. nih.gov GABA receptors, particularly GABA(A) receptors, have multiple binding sites that allow for allosteric modulation of their activity by various compounds. mdpi.com These modulators can be positive (enhancing receptor activity) or negative (inhibiting receptor activity). Research has identified numerous natural and synthetic compounds that can interact with these sites. mdpi.com

While direct studies on 2,5-dihydroxybenzoate's interaction with specific receptors like GABA are part of ongoing research, related phenolic structures are known to possess neuromodulatory activities. Investigations would typically involve screening 2,5-dihydroxybenzoate against a panel of receptors to identify any binding affinity. Subsequent functional assays would determine if this binding leads to agonism, antagonism, or allosteric modulation. For example, a compound identified as a negative allosteric modulator would inhibit the receptor's response to its primary agonist. nih.gov

The table below presents examples of modulators and their effects on specific receptors, providing a framework for how the activity of 2,5-dihydroxybenzoate might be characterized.

| Compound Class | Example Receptor | Type of Modulation | Potential Effect |

| Benzodiazepines | GABA(A) Receptor | Positive Allosteric Modulator | Anxiolytic, sedative |

| Polyacetylenes | GABA(A) Receptor | Non-competitive Channel Blocker | Neurotoxic |

| Phenyl-substituted pyrazoles | GABA(B) Receptor | Negative Allosteric Modulator | Inhibition of GABA-induced response nih.gov |

| Flavonoids | 5-HT(1A) Receptor | Agonist/Modulator | Anxiolytic-like properties |

Computational Chemistry and Molecular Modeling of Choline 2,5 Dihydroxybenzoate and Analogs

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It has become a popular tool for theoretical and computational chemists. semanticscholar.org

For choline (B1196258) 2,5-dihydroxybenzoate (B8804636), DFT can be employed to determine a variety of electronic properties. These calculations can predict the molecule's geometry, vibrational frequencies, and the distribution of electron density. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In studies of similar compounds, such as derivatives of salicylic (B10762653) acid, DFT has been used to calculate optimized molecular structures and to analyze vibrational spectra. nih.gov For instance, the self-consistent field energy can be calculated to understand the stability of the compound. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis, a feature of DFT studies, can reveal details about the intramolecular and intermolecular hydrogen bonding, charge delocalization, and the stability arising from hyperconjugative interactions.

Global chemical reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of the chemical reactivity and selectivity of a molecule. These descriptors include electronegativity, chemical hardness, and the global electrophilicity index. Such parameters are invaluable for predicting how choline 2,5-dihydroxybenzoate might interact with biological targets.

Table 1: Representative Data from DFT Calculations for a Bioactive Molecule

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 4.62 D mdpi.com |

| Electronegativity (χ) | Tendency of an atom to attract a bonding pair of electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of flexible molecules like this compound and provides detailed information about intermolecular interactions.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation then solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms change over time. From this trajectory, various properties can be analyzed.

Conformational Analysis: The choline cation possesses several rotatable bonds, allowing it to adopt various conformations. Similarly, the carboxylate group of the 2,5-dihydroxybenzoate anion can rotate. MD simulations can reveal the preferred conformations of these ions in solution and the dynamics of transitions between different conformational states.

Intermolecular Interactions: A key aspect of the behavior of this compound is the interaction between the choline cation and the 2,5-dihydroxybenzoate anion, as well as their interactions with solvent molecules. MD simulations can characterize the hydrogen bonds that form between the hydroxyl groups of the anion and the hydroxyl group of choline, and between the compound and surrounding water molecules. Radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the probability of finding one atom or molecule at a certain distance from another. For example, in simulations of choline-based ionic liquids, RDFs have been used to confirm the presence of strong hydrogen bonding between the choline and the anion. mdpi.com

Table 2: Potential Outputs from MD Simulations of this compound

| Analysis Type | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Probability of finding specific atoms at a certain distance, indicating intermolecular interactions. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between the compound and solvent, and within the compound itself. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent, which is relevant for solubility and interactions. |

Structure-Based Drug Design and Virtual Screening Methodologies for Related Bioactive Compounds

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid. nih.gov This methodology aims to design and optimize ligands that can bind to the target with high affinity and selectivity.

The process of SBDD often begins with the identification of a binding site on the target protein. If an experimental structure is unavailable, a model can be generated using techniques like homology modeling. nih.gov Once the structure of the binding site is known, computational methods such as molecular docking can be used to predict the binding mode and affinity of potential ligands.

Virtual screening is a key component of SBDD, where large libraries of chemical compounds are computationally evaluated to identify those that are most likely to bind to the drug target. researchgate.net This process helps to prioritize compounds for experimental testing, thereby saving time and resources. There are two main approaches to virtual screening: ligand-based and structure-based. nih.gov Structure-based virtual screening (SBVS) utilizes the 3D structure of the target receptor to dock candidate ligands. researchgate.net

Analogs of this compound, particularly 2,5-dihydroxybenzoic acid (gentisic acid), have been investigated using these methodologies. For example, in the search for inhibitors of the SARS-CoV-2 main protease, 2,5-dihydroxybenzoic acid was identified as a potential candidate through in silico screening. nih.gov Molecular docking studies of benzoic acid derivatives against this target have provided insights into their binding scores and interactions with key amino acid residues in the active site. mdpi.com

The general workflow for a virtual screening campaign focusing on analogs of this compound would involve:

Target Preparation: Obtaining and preparing the 3D structure of the biological target.

Ligand Library Preparation: Assembling a database of compounds to be screened.

Molecular Docking: Docking each ligand into the binding site of the target and scoring the predicted binding poses.

Hit Selection and Refinement: Selecting the top-scoring compounds for further analysis and potential experimental validation.

These computational approaches are instrumental in identifying novel bioactive compounds and in optimizing the structure of existing leads to improve their pharmacological properties.

Future Research Directions and Unaddressed Scientific Inquiries

Comprehensive Mechanistic Elucidation of Choline (B1196258) 2,5-Dihydroxybenzoate (B8804636) Bioactivity

The biological activity of Choline 2,5-dihydroxybenzoate is presumed to derive from its components, but the integrated mechanism of the compound remains largely unexplored. Choline is fundamental to several physiological processes; it is a precursor for the neurotransmitter acetylcholine (B1216132), essential for cell membrane integrity through phosphatidylcholine and sphingomyelin (B164518) synthesis, and a key player in methyl group metabolism. nih.govwikipedia.orgoregonstate.edu 2,5-dihydroxybenzoic acid, a product of choline salicylate (B1505791) degradation, possesses antioxidant properties. nih.gov

Future research must aim to dissect the compound's complete mechanism of action. Key unaddressed questions include:

Integrated Cellular Uptake and Trafficking: How is the ionic liquid transported into and distributed within different cell types? Does it remain as a single entity, or does it dissociate, and how does this affect its biological action?

Synergistic or Additive Effects: Do the choline and 2,5-dihydroxybenzoate moieties act independently, or do they exhibit synergistic effects on cellular pathways, such as signaling and oxidative stress modulation? oregonstate.edunih.govmdpi.com

Receptor and Enzyme Interactions: What specific receptors, enzymes, and signaling cascades are targeted by the compound? Elucidating these interactions is crucial to understanding its pharmacological profile.

Influence on Methylation and Gene Expression: Given choline's role as a methyl donor, investigations are needed to determine if this compound influences epigenetic mechanisms like DNA methylation and gene expression. nih.gov

A systematic approach combining multi-omics technologies (proteomics, metabolomics, lipidomics) with cellular and molecular biology techniques will be essential for building a comprehensive picture of its bioactivity.

Investigation of this compound in Advanced Pre-clinical Research Models

While the effects of choline supplementation have been examined in various preclinical models, particularly in the context of neurodevelopment and cognitive function, this compound itself has not been extensively studied. nih.govnih.govnih.gov Future research should leverage advanced preclinical models to investigate the therapeutic potential of this specific compound.

The selection of models should be guided by the known physiological roles of choline and the antioxidant nature of the dihydroxybenzoate component. Potential areas of investigation include:

Neurodegenerative Disease Models: Given choline's role in acetylcholine synthesis, models of Alzheimer's disease and other dementias could be used to assess the compound's effect on cognitive function and neuronal integrity. nih.govclinicaltrials.gov

Liver Disease Models: Choline deficiency is linked to nonalcoholic fatty liver disease. oregonstate.educlinicaltrials.gov Preclinical models of this condition could be used to determine if this compound can mitigate liver fat accumulation and damage.

Inflammatory and Oxidative Stress Models: The antioxidant properties of the 2,5-dihydroxybenzoate moiety suggest that the compound could be beneficial in conditions characterized by high levels of inflammation and oxidative stress. mdpi.com

These studies should focus on pharmacokinetics, biodistribution, and efficacy to establish a foundation for potential future clinical translation.

Innovation in Analytical Methodologies for Enhanced Characterization and Imaging

Robust analytical methods are crucial for advancing research into this compound. Current methods for choline analysis include techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net However, specific and validated methods for the intact ionic liquid and its in-vivo metabolites are needed.

Future innovations should focus on the following areas:

Advanced Chromatographic and Mass Spectrometric Techniques: Development of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a priority for accurate quantification in complex biological matrices. nih.gov High-resolution mass spectrometry (HRMS) can be employed for detailed structural characterization of the compound and its metabolites. azolifesciences.com

Molecular Imaging Techniques: Adapting and developing molecular imaging techniques could provide invaluable insights into the compound's in-vivo behavior. For instance, isotopic labeling (e.g., with ¹⁵N) could enable the use of magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS) to track the biodistribution and metabolic fate of the choline moiety non-invasively, similar to approaches used for other choline analogs. clinicaltrials.govnih.gov

Novel Spectroscopic and Sensor-Based Approaches: Exploring techniques like fluorescence spectroscopy, potentially leveraging the intrinsic fluorescence of components, could lead to new detection methods. nih.gov The development of biosensors for real-time monitoring of the compound would also be a significant advancement.

The table below outlines potential innovations in analytical methodologies.

| Current Methodology | Future Innovation | Objective |

| HPLC, GC/MS | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) | Enhance sensitivity, specificity, and structural elucidation of the compound and its metabolites in biological samples. nih.govazolifesciences.com |

| NMR Spectroscopy | Hyperpolarized ¹⁵N MRI/MRS | Enable non-invasive, real-time in-vivo imaging of biodistribution and target engagement. nih.gov |

| Standard Colorimetric Assays | Fluorescence Spectroscopy, Custom Biosensors | Develop rapid and high-throughput screening methods for research and potential diagnostic applications. nih.gov |

| - | Multi-dimensional Separation Techniques | Improve characterization of complex mixtures and interactions with biomolecules. azolifesciences.com |

Predictive Modeling and Design of Next-Generation Choline-Dihydroxybenzoate Conjugates

Computational modeling offers a powerful tool for accelerating the development of new therapeutic agents. Existing computational studies on choline-based ionic liquids have successfully used quantum chemistry and molecular dynamics simulations to predict their physicochemical properties and intermolecular interactions. nih.govresearchgate.net These approaches can be applied to this compound to guide the design of next-generation conjugates.

Future research in this area should include:

Quantum Mechanical and Molecular Dynamics Simulations: Employing methods like Density Functional Theory (DFT) to analyze the electronic structure, stability, and reactivity of the ionic liquid. nih.gov Molecular dynamics simulations can model its interaction with biological targets like cell membranes and proteins. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing in-silico models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. mdpi.com

Combinatorial Library Design: Using computational scaffolds to design and screen virtual libraries of new choline-dihydroxybenzoate conjugates with potentially improved efficacy, target specificity, or reduced off-target effects. mdpi.com

These predictive models can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates.

Broader Environmental and Biotechnological Applications of Choline-Dihydroxybenzoate Systems

The unique properties of choline-based ionic liquids suggest they have potential applications beyond the biomedical field. Their characteristically low volatility and tunable properties make them attractive as "green" alternatives to traditional organic solvents.

Future research should explore the following applications:

Green Solvents in Biotechnology: Choline-based deep eutectic solvents have already shown promise in extracting bioactive compounds from plant biomass. mdpi.com Investigating the efficacy of this compound as a solvent for biomass processing, enzymatic reactions, or in the synthesis of fine chemicals is a logical next step.

Environmental Remediation: The potential for these compounds to be used in applications such as CO₂ capture or the extraction of pollutants should be explored, building on research into other choline-based ionic liquids. mdpi.com

Biomaterials and Electrochemistry: The ionic nature of the compound suggests potential use in developing novel biomaterials or as components in bio-electrochemical systems. A related compound, choline 2,6-dihydroxybenzoic acid, has been patented as a battery electrolyte additive, indicating a promising avenue for electrochemical applications. google.com

Crucially, any exploration of these applications must be accompanied by thorough ecotoxicological studies to ensure their environmental safety, as the impact of ionic liquids can be species- and endpoint-dependent. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Choline 2,5-dihydroxybenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound involves esterification or salt formation between choline and 2,5-dihydroxybenzoic acid. Reaction optimization should include:

- pH control : Maintain a mildly acidic environment (pH ~5–6) to favor protonation of the carboxylic acid group while preserving choline’s stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF) or aqueous mixtures enhance solubility and reaction efficiency .

- Temperature : Moderate heating (50–70°C) accelerates esterification without degrading heat-sensitive components .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve yield .

- Purity monitoring : Use TLC or HPLC to track reaction progress and confirm product identity .

Q. How should researchers characterize the structural integrity and purity of this compound to ensure reproducibility?

- Methodological Answer : Characterization requires a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and carbon assignments, comparing peaks to reference spectra of choline and 2,5-dihydroxybenzoate derivatives .

- FT-IR : Identify functional groups (e.g., -OH, COO⁻) and hydrogen bonding patterns .

- Mass spectrometry (MS) : Verify molecular weight (theoretical: 253.2 g/mol) and fragmentation patterns .

- Elemental analysis : Match experimental C, H, N, and O percentages to theoretical values .

- Purity assays : HPLC with UV detection (λ = 254–280 nm) and ≥95% purity threshold .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Offers high sensitivity and specificity for detecting low concentrations in plasma or tissue homogenates .

- Calibration curves : Prepare using spiked matrices (e.g., blank serum) to account for matrix effects .

- Internal standards : Isotopically labeled analogs (e.g., deuterated choline) improve quantification accuracy .

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) reduces interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s bioactivity across different studies?

- Methodological Answer :

- Statistical rigor : Apply ANOVA or mixed-effects models to assess variability between replicates or experimental batches .

- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or threshold behaviors .

- Control standardization : Use identical cell lines, animal strains, and assay protocols (e.g., MTT vs. resazurin for cytotoxicity) to minimize methodological divergence .

- Meta-analysis : Systematically compare published data using PRISMA guidelines to identify confounding variables (e.g., solvent choice, incubation time) .

Q. What molecular interactions underpin this compound’s reported effects on hepatic steatosis?

- Methodological Answer :

- In vitro models : Treat HepG2 cells or primary hepatocytes with the compound and analyze lipid accumulation via Oil Red O staining .

- Mechanistic studies :

- Gene expression : qPCR/Western blot for PPAR-α, SREBP-1c, and CPT1A to assess fatty acid oxidation and synthesis pathways .

- Metabolomics : LC-MS-based profiling of acyl-carnitines and triglycerides .

- Molecular docking : Simulate binding affinities to choline transporters (e.g., CTL1) or nuclear receptors (e.g., FXR) using AutoDock Vina .

Q. How can in silico modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME prediction : Use SwissADME or pkCSM to estimate:

- Absorption : Caco-2 permeability and HIA (Human Intestinal Absorption) .

- Metabolism : CYP450 enzyme interactions and phase II conjugation likelihood .

- Toxicity profiling : ProTox-II or Derek Nexus for hepatotoxicity and mutagenicity risks .

- Solubility/logP : ALOGPS 2.1 predicts aqueous solubility and partition coefficients to guide formulation strategies .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of experimental data for this compound studies?

- Methodological Answer :

- MIAME and ARRIVE compliance : Detail animal study protocols (e.g., sample size, randomization) .

- Raw data deposition : Upload spectra, chromatograms, and statistical outputs to repositories like Figshare or Zenodo .

- Supplementary materials : Include synthetic procedures, NMR spectra, and assay validation data (e.g., Z’-factors for HTS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.